molecular formula C8H6N2O B119868 4-Hydroxyquinazoline CAS No. 491-36-1

4-Hydroxyquinazoline

Cat. No. B119868
CAS RN: 491-36-1
M. Wt: 146.15 g/mol
InChI Key: QMNUDYFKZYBWQX-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline is an organic compound used to inhibit PARP (poly (ADP-ribose) synthetase), which catalyzes the covalent attachment of the ADP-ribose moiety of NAD+ to various proteins . This compound specifically and potently inhibits PARP-1 .


Synthesis Analysis

4-Hydroxyquinazoline can be synthesized through a reaction involving isatoic anhydride, triethyl orthoformate, ammonium acetate, and VB 1 in ethanol . The mixture is heated to reflux for 4 hours, after which the solid is filtered off, washed with ethanol, and recrystallized from ethanol to yield the pure product .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyquinazoline is C8H6N2O . It is a planar molecule and is isomeric with other diazanaphthalenes of the benzodiazine subgroup .


Chemical Reactions Analysis

4-Hydroxyquinazoline has been used to inhibit PARP, which catalyzes the covalent attachment of the ADP-ribose moiety of NAD+ to various proteins .


Physical And Chemical Properties Analysis

4-Hydroxyquinazoline has a molecular weight of 146.15 . It is soluble in DMSO, ethanol, methanol, and water .

Scientific Research Applications

Cancer Research: PARP Inhibition

4-Hydroxyquinazoline: derivatives have been synthesized to target Poly (ADP-ribose) polymerase (PARP) , a key enzyme in DNA repair mechanisms . These derivatives, particularly compound B1, have shown superior cytotoxicity in primary PARPi-resistant cell lines, suggesting potential use in overcoming drug resistance in cancer therapy .

Biochemical Research: Enzyme Interaction Studies

The interaction of 4-Hydroxyquinazoline with various enzymes, such as PARP, can be studied to understand the enzyme inhibition mechanisms. This can lead to the development of new drugs that modulate enzyme activity .

Medicinal Chemistry: Drug Design and Synthesis

4-Hydroxyquinazoline: serves as a scaffold for the synthesis of novel compounds with potential pharmacological activities. Its derivatives have been explored for their anti-tumor properties, making it a valuable compound in drug design and discovery .

Pharmacology: Evaluation of Drug Efficacy

In pharmacological studies, 4-Hydroxyquinazoline derivatives are evaluated for their therapeutic efficacy in various disease models. For instance, the compound B1 has been tested in vivo for its ability to suppress tumor growth, indicating its role in pharmacological evaluations .

Chemical Synthesis: Building Block

4-Hydroxyquinazoline: is used as a building block in chemical synthesis, contributing to the creation of a wide range of biologically active compounds. It is involved in the synthesis of diverse molecules with significant physiological and pharmacological utility .

Industrial Applications: PARP Inhibitor Development

In the industrial sector, 4-Hydroxyquinazoline and its derivatives are being developed as PARP inhibitors. These compounds have applications in creating treatments for diseases where PARP plays a role, such as in certain cancers .

Safety and Hazards

4-Hydroxyquinazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3H-quinazolin-4-one
Source PubChem
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InChI

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUDYFKZYBWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Record name 4-quinazolinol
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DSSTOX Substance ID

DTXSID8049412
Record name 4-Hydroxyquinazoline
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxyquinazoline

CAS RN

491-36-1
Record name 4(1H)-Quinazolinone
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Record name 4-Hydroxyquinazoline
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Record name 4-Hydroxyquinazoline
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Record name 4-Hydroxyquinazoline
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Record name Quinazolin-4(1H)-one
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Record name 4-QUINAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 4-Hydroxyquinazoline and its derivatives exhibit diverse biological activities, primarily by targeting enzymes like:

  • Thymidylate synthase (TS): These compounds act as potent inhibitors of TS, a key enzyme in DNA synthesis, thereby hindering cancer cell proliferation. [, , , , ]
  • Dihydrofolate reductase (DHFR): Some derivatives exhibit inhibitory activity against DHFR, another crucial enzyme in folate metabolism and DNA synthesis. [, , , ]
  • Poly(ADP-ribose) polymerase (PARP): 4-Hydroxyquinazoline itself is a well-known PARP-1 inhibitor, potentially protecting against oxidative stress and inflammation. [, , , , , , , , ]
  • Xanthine oxidase: Certain derivatives, particularly those with a 2-amino group, act as effective inhibitors of xanthine oxidase, an enzyme involved in uric acid production. []

ANone: 4-Hydroxyquinazoline's inhibition of PARP-1 exerts protective effects in various models, including LPS-induced inflammation and ischemia-reperfusion injury, by:

  • Attenuating NAD+ and ATP depletion: PARP activation consumes NAD+ and ATP, leading to energy depletion and cell death. Inhibition of PARP by 4-hydroxyquinazoline preserves cellular energy levels. [, ]
  • Reducing oxidative stress: By decreasing PARP activity, 4-hydroxyquinazoline indirectly reduces the formation of reactive oxygen species (ROS) and protects cells from oxidative damage. [, , , , ]
  • Modulating kinase cascades: 4-Hydroxyquinazoline influences key signaling pathways like PI3K/Akt and MAPK, contributing to its anti-inflammatory and cytoprotective effects. []

ANone: * Molecular Formula: C8H6N2O* Molecular Weight: 146.15 g/mol

ANone: While the provided research excerpts don't delve into detailed spectroscopic analysis, they do mention the use of various techniques for characterization:

  • Infrared (IR) spectroscopy: IR spectra can confirm the presence of characteristic functional groups like N-H, C=O (in the tautomeric form), and C=N stretches in 4-hydroxyquinazoline. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR are routinely employed to elucidate the structure and confirm the identity of synthesized 4-hydroxyquinazoline derivatives. []

ANone: The provided research focuses primarily on 4-hydroxyquinazoline and its derivatives as enzyme inhibitors rather than catalysts. Therefore, information on their catalytic properties and applications is not available in these excerpts.

A: * QSAR studies: Two-dimensional quantitative structure-activity relationship (2D-QSAR) models were employed to understand the structural features of 4-hydroxyquinazoline-4-carboxamides contributing to their vasorelaxant properties. []* Molecular docking and dynamics simulations: These computational techniques were used to investigate the binding mode of novel 4-hydroxyquinazoline derivatives to PARP1, revealing key interactions contributing to their enhanced potency against PARP1-resistant cell lines. []

ANone: Extensive SAR studies have been conducted on 4-hydroxyquinazoline derivatives, particularly for their antifolate and PARP inhibitory activities:

  • Thymidylate synthase inhibition:
    • The 2-amino-4-hydroxyquinazoline core is essential for mimicking folic acid and binding to TS. [, , , , ]
    • Substitutions at the N10 position greatly influence potency, with N10-propargyl being highly potent. [, , ]
    • Modifying the lactam nitrogen (N3) with a methyl group significantly reduces TS inhibition. []
    • Introducing bulky substituents at the 7-, 2'-, or 3'-positions can hinder diglutamate formation by FPGS, impacting downstream folate metabolism. []
  • Dihydrofolate reductase inhibition:
    • 2,4-Diaminoquinazoline derivatives tend to be more potent DHFR inhibitors than their 2-amino-4-hydroxy counterparts. [, , ]
    • N10 substitutions generally decrease DHFR inhibition, which is desirable for achieving selective TS inhibition. []
  • PARP-1 inhibition:
    • Designing PARP inhibitors that structurally resemble the adenine/ADP moiety of NAD+ can enable them to block ADP receptors, potentially inhibiting platelet aggregation. []

ANone: While the provided research excerpts don't offer a historical overview, they highlight key milestones in understanding 4-hydroxyquinazoline's biological activities and therapeutic potential:

  • Early studies (mid-20th century): Initial investigations focused on synthesizing and exploring the anti-leukemic properties of various quinazoline derivatives. []
  • Discovery of antifolate activity: Researchers discovered the potent inhibitory activity of 2-amino-4-hydroxyquinazoline derivatives against thymidylate synthase and dihydrofolate reductase, key enzymes in folate metabolism and DNA synthesis, paving the way for developing novel anticancer agents. [, , , , , , , , , ]
  • Identification as a PARP inhibitor: The recognition of 4-hydroxyquinazoline as a potent PARP-1 inhibitor led to extensive research on its protective effects in various disease models involving inflammation, oxidative stress, and ischemia-reperfusion injury. [, , , , , , , , ]

ANone: The diverse biological activities of 4-hydroxyquinazoline and its derivatives open avenues for cross-disciplinary research and collaboration, including:

  • Material science and nanotechnology: Functionalizing nanomaterials with 4-hydroxyquinazoline derivatives could offer opportunities for targeted drug delivery, enhancing therapeutic efficacy and minimizing off-target effects. []

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